molecular formula C30H29BO3S B8230821 6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester

6-(1,1'-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester

Cat. No.: B8230821
M. Wt: 480.4 g/mol
InChI Key: VHMYGRLMBVUGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester typically involves the reaction of dibenzothiophene with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where dibenzothiophene is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives and carbon-carbon bonded compounds, which are essential intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 6-(1,1’-Biphenyl-3-yl)dibenzothiophene-4-boronic acid pinacol ester involves its ability to form stable carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Properties

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[6-(3-phenylphenyl)dibenzothiophen-4-yl]borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29BO3S/c1-29(2,32)30(3,4)34-31(33)26-18-10-17-25-24-16-9-15-23(27(24)35-28(25)26)22-14-8-13-21(19-22)20-11-6-5-7-12-20/h5-19,32-33H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMYGRLMBVUGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(S2)C(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5)(O)OC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.